Cas no 2172267-03-5 (2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid)

2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid structure
2172267-03-5 structure
Product name:2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid
CAS No:2172267-03-5
MF:C26H28N2O5
Molecular Weight:448.510927200317
CID:5812935
PubChem ID:165511168

2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid
    • 2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
    • 2649072-17-1
    • 2649067-38-7
    • 2-{3-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
    • 2172267-03-5
    • EN300-1559399
    • 2-{3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
    • EN300-1559401
    • EN300-1559400
    • インチ: 1S/C26H28N2O5/c29-24(30)11-15-9-17(10-15)27-25(31)16-12-18(13-16)28-26(32)33-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,15-18,23H,9-14H2,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: NKTWOEMEXCLSPM-UHFFFAOYSA-N
    • SMILES: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CC(CC(=O)O)C1

計算された属性

  • 精确分子量: 448.19982200g/mol
  • 同位素质量: 448.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 723
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 3.2

2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1559399-0.5g
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
2172267-03-5
0.5g
$3233.0 2023-07-10
Enamine
EN300-1559399-2.5g
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
2172267-03-5
2.5g
$6602.0 2023-07-10
Enamine
EN300-1559399-5.0g
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
2172267-03-5
5.0g
$9769.0 2023-07-10
Enamine
EN300-1559399-2500mg
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
2172267-03-5
2500mg
$6602.0 2023-09-25
Enamine
EN300-1559399-0.1g
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
2172267-03-5
0.1g
$2963.0 2023-07-10
Enamine
EN300-1559399-250mg
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
2172267-03-5
250mg
$3099.0 2023-09-25
Enamine
EN300-1559399-50mg
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
2172267-03-5
50mg
$2829.0 2023-09-25
Enamine
EN300-1559399-10000mg
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
2172267-03-5
10000mg
$14487.0 2023-09-25
Enamine
EN300-1559399-1.0g
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
2172267-03-5
1.0g
$3368.0 2023-07-10
Enamine
EN300-1559399-0.25g
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
2172267-03-5
0.25g
$3099.0 2023-07-10

2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid 関連文献

2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acidに関する追加情報

Introduction to 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid (CAS No. 2172267-03-5) and Its Emerging Applications in Chemical Biology

2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid, identified by the CAS number 2172267-03-5, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This molecule belongs to a class of polyfunctionalized cyclic peptides, which are increasingly being explored for their therapeutic potential. The presence of a fluoren-9-ylmethoxycarbonyl moiety and a cyclobutaneamidocyclobutyl backbone suggests a high degree of molecular complexity, which may contribute to its selective interactions with biological targets.

The fluoren-9-ylmethoxycarbonyl group is particularly noteworthy, as it serves as a protecting group for amino acids in peptide synthesis but also introduces fluorescence properties, making this compound amenable to imaging and spectroscopic studies. This dual functionality is highly valuable in drug discovery, where both structural stability and detectability are crucial. The cyclobutaneamidocyclobutyl core, on the other hand, provides rigidity to the molecule, which can enhance binding affinity and selectivity. Such structural motifs are often employed in the design of peptidomimetics, which mimic the biological activity of natural peptides while offering improved pharmacokinetic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid exhibits strong binding interactions with certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, preliminary docking studies have shown that it may disrupt the active site of proteases involved in inflammatory pathways, thereby offering a novel approach to treating chronic inflammatory diseases.

The synthesis of this compound presents both challenges and opportunities. The multi-step process involves the introduction of various functional groups while maintaining regioselectivity and stereochemical integrity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been instrumental in achieving high yields and enantiopurity. These techniques not only streamline the synthesis but also allow for the introduction of further modifications, enabling fine-tuning of biological activity.

In vitro studies have begun to unravel the mechanistic aspects of 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid. Initial experiments suggest that it inhibits the activity of target enzymes by competing with natural substrates or by inducing conformational changes that alter enzyme function. Additionally, its fluorescence properties enable real-time monitoring of intracellular processes, making it a valuable tool for studying dynamic biological systems. Such applications are particularly relevant in drug discovery pipelines, where understanding the cellular effects of candidate compounds is critical.

The potential therapeutic applications of this compound are vast. Given its structural similarity to known bioactive peptides, it may serve as a lead compound for developing treatments against neurological disorders, cancer, and infectious diseases. For example, its ability to modulate enzyme activity could make it effective against pathogenic bacteria that rely on specific proteases for survival. Furthermore, its fluorescence characteristics could be exploited in diagnostic assays, allowing for non-invasive detection of disease biomarkers.

The development of novel synthetic routes has also opened up avenues for exploring derivatives of 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid with enhanced properties. By modifying substituents or introducing new functional groups, researchers can optimize solubility, bioavailability, and metabolic stability. These derivatives may exhibit improved efficacy or reduced side effects compared to their parent compound, making them more suitable for clinical translation.

As computational biology progresses, machine learning algorithms are being employed to predict the biological activity of complex molecules like 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid with unprecedented accuracy. These tools can identify potential binding sites and predict interaction affinities based on structural features alone. Such advancements accelerate the drug discovery process by reducing the need for extensive experimental screening.

The integration of high-throughput screening technologies with computational modeling has further enhanced the exploration of this compound's potential applications. Automated assays can rapidly test thousands of compounds against various biological targets, while computational methods filter out non-promising candidates based on predictive models. This synergy between experimental and computational approaches expedites the identification of lead compounds and reduces time-to-market for new therapeutics.

The environmental impact of synthesizing such complex molecules is also a growing consideration in chemical biology research. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. For example, biocatalytic methods using engineered enzymes have shown promise in replacing traditional chemical transformations with more eco-friendly alternatives.

In conclusion,2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid (CAS No. 2172267-03-5) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules with therapeutic potential. Its unique features—such as the fluoren-9-ylmethoxycarbonyl group and rigid cyclobutaneamidocyclobutyl core—make it an attractive candidate for further exploration in drug discovery and chemical biology research. As our understanding of molecular interactions continues to evolve through advanced computational methods and innovative synthetic techniques,this compound holds promise for addressing some of today's most pressing medical challenges.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd